molecular formula C20H18ClN3O4 B11292251 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11292251
M. Wt: 399.8 g/mol
InChI Key: LHABVZJLWPADOE-UHFFFAOYSA-N
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Description

    2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide: is a complex organic compound with a unique structure.

  • It contains a pyrazine ring, a chlorobenzyl group, and an acetamide moiety.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: These would involve appropriate solvents, catalysts, and temperature control.

      Industrial Production: Industrial-scale synthesis would require optimization and scalability.

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including

      Common Reagents and Conditions: These would depend on the specific reaction type.

      Major Products: The products would vary based on the reaction conditions.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new synthetic methodologies.

      Biology: Investigate its potential as a bioactive compound (e.g., enzyme inhibitors, receptor ligands).

      Medicine: Explore its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Assess its use as a building block for other compounds.

  • Mechanism of Action

    • This information is not readily available, but further research could elucidate its targets and pathways.
    • Hypothetically, it might interact with enzymes, receptors, or cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrazine derivatives, acetamides, and benzyl-substituted molecules.
    • Highlight its uniqueness based on structural features and potential applications.

    Properties

    Molecular Formula

    C20H18ClN3O4

    Molecular Weight

    399.8 g/mol

    IUPAC Name

    2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide

    InChI

    InChI=1S/C20H18ClN3O4/c1-28-17-4-2-3-16(11-17)22-18(25)13-24-10-9-23(19(26)20(24)27)12-14-5-7-15(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25)

    InChI Key

    LHABVZJLWPADOE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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